Methyl 2,5-difluoro-4-nitrobenzoate
Overview
Description
Methyl 2,5-difluoro-4-nitrobenzoate: is an organic compound with the molecular formula C8H5F2NO4. It is characterized by the presence of a nitro group (-NO2) and two fluorine atoms on a benzene ring, which is esterified with a methyl group. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The compound can be synthesized through the nitration of 2,5-difluorobenzoic acid. This involves treating the acid with a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures.
Esterification Reaction: The resulting 2,5-difluoro-4-nitrobenzoic acid can then be esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to produce this compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous process involving large-scale reactors. The nitration and esterification reactions are carried out under controlled conditions to ensure high yield and purity. The process also includes purification steps, such as recrystallization or distillation, to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 2,5-difluoro-4-aminobenzoic acid methyl ester.
Substitution: The compound can participate in electrophilic substitution reactions, where the fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions often use strong acids, such as sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Amines
Substitution Products: Various substituted benzene derivatives
Scientific Research Applications
Chemistry: Methyl 2,5-difluoro-4-nitrobenzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound serves as a fluorescent probe in biological studies, aiding in the visualization of cellular components and processes. Medicine: It is utilized in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways. Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Safety and Hazards
Methyl 2,5-difluoro-4-nitrobenzoate is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Mechanism of Action
The mechanism by which Methyl 2,5-difluoro-4-nitrobenzoate exerts its effects depends on its specific application. For example, in biological studies, the compound may interact with cellular targets through binding to specific receptors or enzymes, leading to changes in cellular behavior. The molecular pathways involved can vary widely, depending on the context in which the compound is used.
Comparison with Similar Compounds
Methyl 2,4-difluoro-5-nitrobenzoate: This compound differs in the position of the nitro group on the benzene ring.
Methyl 4,5-difluoro-2-nitrobenzoate: This compound has a different arrangement of the fluorine and nitro groups.
Uniqueness: Methyl 2,5-difluoro-4-nitrobenzoate is unique in its specific arrangement of fluorine and nitro groups, which influences its reactivity and applications. The presence of two fluorine atoms at the 2 and 5 positions on the benzene ring enhances its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
methyl 2,5-difluoro-4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c1-15-8(12)4-2-6(10)7(11(13)14)3-5(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUVRWIIEREYFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594727 | |
Record name | Methyl 2,5-difluoro-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924868-81-5 | |
Record name | Benzoic acid, 2,5-difluoro-4-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924868-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,5-difluoro-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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